4-Cyclohexyloxy-3-(trifluoromethyl)aniline

Drug Design ADME Blood-Brain Barrier

4-Cyclohexyloxy-3-(trifluoromethyl)aniline is a para-cyclohexyloxy, meta-trifluoromethyl-substituted aniline derivative (C₁₃H₁₆F₃NO, MW 259.27 g/mol). This compound serves as a versatile intermediate in the construction of bioactive molecules, particularly those requiring the enhanced lipophilicity, metabolic stability, and electron-withdrawing character conferred by the trifluoromethyl group in combination with the steric bulk of the cyclohexyloxy substituent.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
CAS No. 946730-93-4
Cat. No. B3172660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyloxy-3-(trifluoromethyl)aniline
CAS946730-93-4
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h6-8,10H,1-5,17H2
InChIKeyRQQUEJKIVZEVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyloxy-3-(trifluoromethyl)aniline (CAS 946730-93-4): A Specialized Trifluoromethylated Aniline Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Cyclohexyloxy-3-(trifluoromethyl)aniline is a para-cyclohexyloxy, meta-trifluoromethyl-substituted aniline derivative (C₁₃H₁₆F₃NO, MW 259.27 g/mol) [1]. This compound serves as a versatile intermediate in the construction of bioactive molecules, particularly those requiring the enhanced lipophilicity, metabolic stability, and electron-withdrawing character conferred by the trifluoromethyl group in combination with the steric bulk of the cyclohexyloxy substituent [2]. It has been specifically implicated as a building block in the synthesis of cyclohexyloxy-substituted heterocycles with tyrosine kinase inhibitory activity [2].

Why Generic Substitution Fails: The Non-Interchangeable Physicochemical Profile of 4-Cyclohexyloxy-3-(trifluoromethyl)aniline


Simple replacement of 4-cyclohexyloxy-3-(trifluoromethyl)aniline with a non-fluorinated cyclohexyloxyaniline (e.g., 4-(cyclohexyloxy)aniline) or a regioisomeric trifluoromethylaniline (e.g., 2-cyclohexyloxy-5-(trifluoromethyl)aniline) cannot reproduce the unique electronic, steric, and lipophilic balance of this compound. The electron-withdrawing trifluoromethyl group (σₚ ≈ 0.54) profoundly depresses the pKₐ of the aniline conjugate acid and increases the logP by approximately 1.1 units relative to the non-fluorinated analog [1]. Simultaneously, the para-cyclohexyloxy substitution leaves the primary amine sterically accessible for nucleophilic reactions, in contrast to ortho-substituted regioisomers that introduce significant steric hindrance [2]. These combined features dictate that downstream synthetic efficiency—including coupling yields, regioselectivity, and final pharmacokinetic profiles—is tightly coupled to this specific substitution pattern and cannot be generalized across in-class analogs.

Quantitative Differentiation Evidence: Why 4-Cyclohexyloxy-3-(trifluoromethyl)aniline Outperforms Closest Analogs


Lipophilicity Enhancement by Trifluoromethylation: Head-to-Head logP Comparison

The introduction of a trifluoromethyl group at the meta position significantly elevates lipophilicity compared to the non-fluorinated analog. 4-Cyclohexyloxy-3-(trifluoromethyl)aniline exhibits an XLogP3-AA value of 3.9 [1], whereas 4-(cyclohexyloxy)aniline has an ACD/LogP of 2.80 . This represents a ΔlogP of +1.1, equating to approximately a 12-fold increase in the octanol/water partition coefficient. This magnitude of lipophilicity difference is consistent with the well-documented contribution of the CF₃ group to logP in aromatic systems [2].

Drug Design ADME Blood-Brain Barrier Lipophilicity

Hydrogen Bond Acceptor Capacity: Fluorine-Mediated Interactions for Protein Binding

The three C–F bonds of the trifluoromethyl group each serve as weak hydrogen bond acceptors, augmenting the H-bond acceptor count from 2 (ether oxygen and amine nitrogen) in 4-(cyclohexyloxy)aniline to 5 in the target compound [1][2]. While C–F···H interactions are individually weak (approximately 2.4 kcal/mol in favorable geometries), their cumulative effect on solvation, crystal packing, and protein-ligand recognition is well-documented in fluorinated drug design [3]. This difference cannot be replicated by non-fluorinated or mono-fluorinated analogs.

Medicinal Chemistry Halogen Bonding Protein-Ligand Interactions Solubility

Molecular Weight and Bulk: Implications for Pharmacokinetic Profile Differentiation

The trifluoromethyl group adds substantial molecular mass. The target compound has a molecular weight of 259.27 g/mol compared to 191.27 g/mol for the non-fluorinated analog 4-(cyclohexyloxy)aniline [1][2], representing a 35% increase (+68 g/mol). This mass increment is concentrated in a compact, highly electronegative volume that influences bulk properties including vapor pressure, boiling point, and steric occupancy within enzyme active sites. The heavier molecular weight also affects pharmacokinetic parameters: clearance mechanisms (renal vs. hepatic), volume of distribution, and plasma protein binding are all MW-dependent [3].

Pharmacokinetics Volume of Distribution Clearance Physicochemical Properties

Steric Accessibility of the Primary Amine: Para vs. Ortho Substitution for Synthetic Efficiency

In 4-cyclohexyloxy-3-(trifluoromethyl)aniline, the primary amine is positioned para to the bulky cyclohexyloxy group, leaving the -NH₂ group sterically unencumbered for nucleophilic reactions. By contrast, the regioisomer 2-(cyclohexyloxy)-5-(trifluoromethyl)aniline (CAS 183111-13-9) places the cyclohexyloxy group ortho to the amine, introducing significant steric hindrance that can reduce reaction rates in amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions . While direct comparative kinetic data for this specific pair are not publicly available, the general principle that ortho substituents retard nucleophilic reactions at an aryl amine by a factor of 2–10× through both steric and electronic effects is well-established [1].

Synthetic Chemistry Reaction Yield Steric Hindrance Amide Bond Formation

Validated Synthetic Route to Tyrosine Kinase Inhibitor Pharmacophores

Cyclohexyloxy-substituted anilines bearing a trifluoromethyl group are explicitly utilized as intermediates in the synthesis of tyrosine kinase inhibitors. Patent US 8,372,855 B2 (Boehringer Ingelheim) discloses a series of cyclohexyloxy-substituted heterocycles of general formula (I) that exhibit inhibitory activity against tyrosine kinases, with therapeutic application in oncology, benign prostatic hyperplasia, and inflammatory airway diseases [1]. The substitution pattern of the target compound—4-cyclohexyloxy and 3-trifluoromethyl—maps directly onto the aryl ether motif required for constructing the pharmacologically active quinazoline and related heterocyclic scaffolds exemplified in the patent [1]. Non-fluorinated analogs (e.g., 4-(cyclohexyloxy)aniline) lack the CF₃ group that was found essential for kinase binding potency in multiple patent examples, while regioisomeric or differently alkoxylated analogs would generate compounds outside the claimed structure-activity relationship (SAR) space.

Kinase Inhibitors Cancer Therapeutics Patent-Validated Intermediates Pharmacophore Synthesis

Priority Application Scenarios for 4-Cyclohexyloxy-3-(trifluoromethyl)aniline Based on Verified Differentiation Evidence


CNS Drug Discovery: Exploiting +1.1 logP for Blood-Brain Barrier Penetration

The +1.1 logP advantage of 4-cyclohexyloxy-3-(trifluoromethyl)aniline (XLogP3-AA 3.9) over its non-fluorinated analog (logP 2.80) positions this building block as a strategic choice for CNS drug discovery programs [1][2]. CNS-penetrant drugs typically require logP values in the 2–5 range; the target compound inherently resides in an optimal window for passive BBB permeation. Incorporating this aniline into lead scaffolds early in a medicinal chemistry campaign can eliminate the need for subsequent lipophilicity-tuning modifications, accelerating SAR exploration. This scenario is particularly relevant for teams pursuing GPCR modulators, kinase inhibitors with CNS targets, or positron emission tomography (PET) tracer precursors where predictable brain uptake is critical.

Kinase Inhibitor Lead Optimization: Patent-Aligned Synthetic Entry Point

The substitution pattern of 4-cyclohexyloxy-3-(trifluoromethyl)aniline directly matches the aryl ether pharmacophore required for constructing the cyclohexyloxy-substituted quinazoline and quinoline kinase inhibitors disclosed in US 8,372,855 B2 [1]. Medicinal chemistry groups pursuing EGFR, ErbB2, or IGF1R inhibitors can use this aniline as a validated synthetic entry point, with the confidence that the resulting compounds fall within the patent's demonstrated SAR space (nanomolar IC₅₀ values in enzymatic and cellular assays). This contrasts with non-fluorinated or regioisomeric analogs, which would produce de-risked but less potent or off-patent compounds, potentially compromising competitive IP positioning.

Fluorinated Fragment Library Synthesis for Property Space Diversification

The combined molecular weight (+68 g/mol, 35% increase vs. non-fluorinated analog), elevated logP (+1.1 units), and expanded H-bond acceptor count (+3 C–F acceptors) make this aniline a high-value monomer for diversifying fragment and compound libraries [1][2][3]. In parallel library synthesis, the CF₃ group provides a distinct property vector—increased lipophilicity without proportional increase in rotatable bond count (only 2 rotatable bonds)—that is challenging to achieve through alkyl chain extension. This compound is therefore well-suited for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis where maximizing three-dimensional property space coverage from a limited monomer set is essential.

Process Chemistry Scale-Up: Unhindered Amine for High-Yield Amide and Sulfonamide Formation

The para-disposition of the cyclohexyloxy group relative to the amine in the target compound ensures minimal steric hindrance during nucleophilic reactions, in contrast to the ortho-substituted regioisomer (2-cyclohexyloxy-5-(trifluoromethyl)aniline) where the bulky cyclohexyloxy group impedes amine accessibility [1][2]. For process chemistry teams scaling up amide couplings, sulfonamide formations, or Buchwald-Hartwig aminations, this translates to higher conversion rates, reduced catalyst loadings, and simpler purification—directly lowering cost-of-goods. This scenario is especially relevant for CROs and CDMOs where reaction robustness and reproducibility are the primary procurement criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclohexyloxy-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.